
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine, also known as DOM or STP, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the year 1960 by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is known for its potent hallucinogenic effects and has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin levels in the brain. This results in a distortion of sensory perception, altered thought processes, and hallucinations. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, muscle tension, and tremors. These effects are believed to be due to the activation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of serotonin in the brain. However, its potent hallucinogenic effects and potential for abuse make it difficult to work with and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and post-traumatic stress disorder. Further studies are needed to understand its mechanism of action and potential side effects. Another area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Synthesis Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine involves the condensation of 3,4-dimethoxyphenylacetone and phenylacetone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11,18H2,1-2H3 |
InChI Key |
SWZAGONAANKISE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



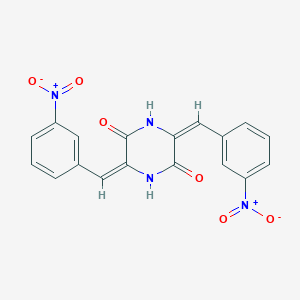

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
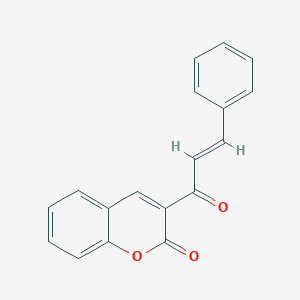
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
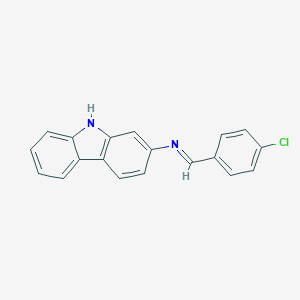
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
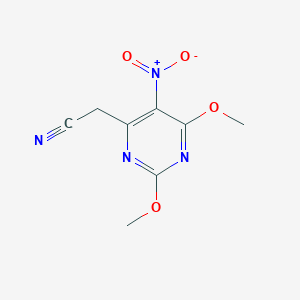
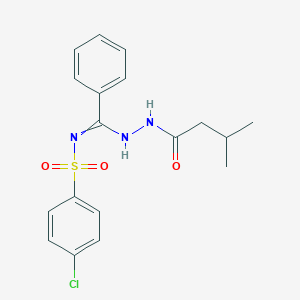
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
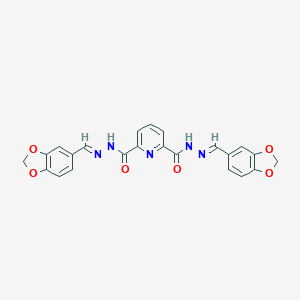

![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)